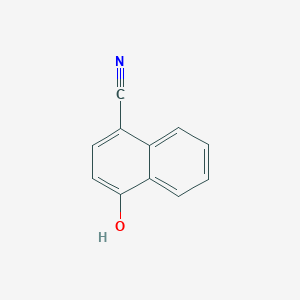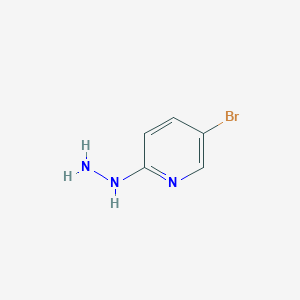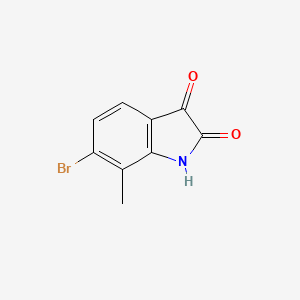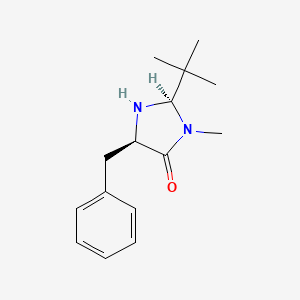![molecular formula C8H7ClN4O2 B1279545 Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate CAS No. 75680-93-2](/img/structure/B1279545.png)
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Descripción general
Descripción
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate (ECTPC) is a novel compound that has recently been synthesized and is of interest to the scientific community due to its potential applications in various fields. ECTPC is a heterocyclic compound that contains both a pyridazine ring and a triazole ring, which makes it a unique and potentially valuable compound for scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate derivatives have been synthesized and characterized using various techniques such as NMR, IR, and mass spectral studies. These compounds have shown significant applications in the field of medicinal chemistry due to their biological properties, including anti-tumor and anti-inflammatory activity. Density Functional Theory (DFT) calculations have also been performed to understand their molecular properties (Sallam et al., 2021).
Pharmacological Studies
- Despite investigations into potential pharmacological applications, some derivatives of this compound did not exhibit notable hypotensive or antihypertensive effects. This highlights the complexity and specificity of drug action mechanisms in pharmacological research (Kosáry et al., 1983).
Antioxidant and Insulinotropic Activities
- In the context of diabetes treatment, certain triazolo-pyridazine derivatives have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These studies indicated promising antioxidant and insulinotropic activities, suggesting potential therapeutic applications in diabetes management (Bindu et al., 2019).
Antiviral Activity
- Some novel triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus (HAV). This illustrates the potential of these compounds in the development of antiviral medications (Shamroukh & Ali, 2008).
Cytotoxicity Studies
- A series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines have been synthesized and evaluated for cytotoxic activities against various cancer cell lines. Results revealed that certain compounds exhibited potent cytotoxic activity, indicating their potential as leads in cancer therapy (Mamta et al., 2019).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function . These interactions are essential for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses . Additionally, it affects gene expression by binding to specific transcription factors or DNA sequences, thereby regulating the transcription of target genes . These cellular effects highlight the compound’s potential as a therapeutic agent and its impact on cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For example, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, the compound can activate certain receptors by mimicking the natural ligand, leading to downstream signaling events . These molecular interactions are critical for understanding the compound’s biochemical properties and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity . These temporal effects are essential for designing experiments and understanding the compound’s behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and altered physiological functions . Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing harm . These dosage effects are crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function . The distribution of the compound within tissues also affects its therapeutic potential and toxicity . These factors are important for understanding the compound’s pharmacodynamics and optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may localize to the mitochondria, influencing cellular metabolism and energy production . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-11-10-6-4-3-5(9)12-13(6)7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBOXQUQKOFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461274 | |
| Record name | ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75680-93-2 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine-3-carboxylic acid, 6-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75680-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)









![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)


